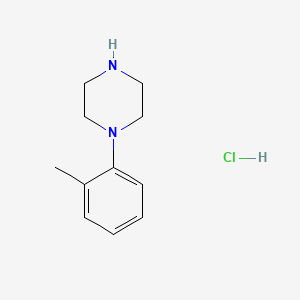

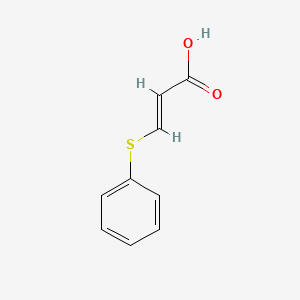

(2E)-3-(Phenylsulfanyl)prop-2-enoic acid

Overview

Description

Prop-2-enoic acid, also known as acrylic acid, is a commonly used organic compound with the formula CH2=CHCOOH. It is the simplest unsaturated carboxylic acid, consisting of a vinyl group connected directly to a carboxylic acid terminus . This colorless liquid has a characteristic acrid or tart smell. It is miscible with water, alcohols, ethers, and chloroform .

Synthesis Analysis

The synthesis of similar compounds often involves the acylation of phenylsulfanyl groups . The exact synthesis process can vary depending on the specific reactants and conditions .Chemical Reactions Analysis

The chemical reactions of prop-2-enoic acid and its derivatives can be quite diverse, depending on the specific substituents present in the molecule . For instance, they might undergo addition reactions at the double bond or substitution reactions at the carboxylic acid group .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like “(2E)-3-(Phenylsulfanyl)prop-2-enoic acid” would depend on its specific chemical structure. For instance, prop-2-enoic acid is a colorless liquid at room temperature with a characteristic acrid smell .Scientific Research Applications

Structural Investigation and Spectroscopic Analysis

A structural investigation of a related compound, (2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid, was performed using X-ray crystallography, spectroscopic methods, and quantum chemical calculations. This study revealed the molecule's stabilization through various intramolecular and intermolecular interactions, highlighting the compound's potential in materials science for developing novel molecular structures with unique properties (Venkatesan et al., 2016).

Antileukotrienic Agents Synthesis

Another study focused on synthesizing (2E)‐2‐methyl‐3‐(4‐{[4‐(quinolin‐2‐ylmethoxy)phenyl]sulfanyl}phenyl) prop‐2‐enoic acid and its racemic version as potential antileukotrienic agents. Special conditions, including specific heterogeneous copper catalysts, were employed due to the low reactivity of the aryl bromides involved, with some substances showing inhibitory effects on platelet aggregation (Jampílek et al., 2004).

Nonlinear Optical (NLO) Activity

The NLO activity of a similar compound, (2E)-2-(ethoxycarbonyl)-3-[(1-methoxy-1-oxo-3-phenylpropan-2-yl)amino] prop-2-enoic acid, was explored through experimental and theoretical methods. The compound displayed significant second harmonic generation (SHG) activity, suggesting its application in the development of new materials for optical and photonic technologies (Venkatesan et al., 2016).

Photoalignment of Liquid Crystals

A study on prop-2-enoates derived from thiophene reported their ability to promote excellent photoalignment of a commercial nematic liquid crystal, pointing towards applications in liquid crystal display (LCD) technologies. The inclusion of fluoro-substituents and the position of the thiophene moiety in the molecular structure were key factors influencing photoalignment efficiency (Hegde et al., 2013).

Dye-Sensitized Solar Cells

Research on organic dyes incorporating (2E)-3-(Phenylsulfanyl)prop-2-enoic acid analogs for dye-sensitized solar cells (DSSCs) highlighted the impact of sulfur atoms on the efficiency of solar energy conversion. A study demonstrated the atomic-level resolution of dye regeneration in DSSCs, suggesting the potential of sulfur-containing compounds in enhancing photovoltaic performance (Robson et al., 2013).

Safety and Hazards

Properties

IUPAC Name |

(E)-3-phenylsulfanylprop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2S/c10-9(11)6-7-12-8-4-2-1-3-5-8/h1-7H,(H,10,11)/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCLSYKCZWZYPIX-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)S/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63413-91-2, 706-01-4 | |

| Record name | NSC122682 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122682 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(Phenylthio)acrylic acid, mixture of cis and trans | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2Z)-3-(phenylsulfanyl)prop-2-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.